(8-Bromonaphthalen-1-yl)methanol
Overview
Description
(8-Bromonaphthalen-1-yl)methanol is a useful research compound. Its molecular formula is C11H9BrO and its molecular weight is 237.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
A study on the nanosecond time-resolved resonance Raman investigation of the T1→Tn transition of 2-bromonaphthalene in methanol solvent revealed structural changes in vibrational coordinates, suggesting a predissociative mechanism responsible for C–Br bond cleavage in photochemistry studies (Shoute, Pan, & Phillips, 1998).
Research into tetrahydro-β-carboline derivatives, including 2-((1-Bromonaphthalen-2-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, identified these compounds as potential anticancer and chemopreventive agents, with specific derivatives demonstrating potent activity in cancer chemopreventive assays (Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018).
A study on the bromination of a naphthalene platinacycle, including the synthesis of cis-Pt(8-bromonaphthalen-1-yl)(Br)(PEt3)2, investigated the formation and isomerization of complexes and their reactions under various conditions (Chanda & Sharp, 2007).
The impact of methanol on lipid dynamics in biological and synthetic membranes was studied, showing that methanol can significantly influence the structure-function relationship associated with bilayer composition (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).
A synthesis study involving 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One, starting with 4- bromonaphthalen-1-ol and investigating antimicrobial activities, highlighted the potential for developing new pharmaceuticals (Sherekar, Kakade, & Padole, 2021).
The ultrafast dynamics of methanol solvent were investigated using time-dependent fluorescent shift experiments and molecular dynamic simulations, providing insights into the behavior of methanol in various scientific contexts (Rosenthal, Jimenez, Fleming, Kumar, & Maroncelli, 1994).
Research on the development of a colorimetric sensor, 2-bromonaphthalene-1,4-dione, for the detection of cysteine in water solution and bovine serum albumin demonstrated its potential application in biochemistry and medical diagnostics (Shang, Yu, Wei, Li, Feng, & Xu, 2016).
Properties
IUPAC Name |
(8-bromonaphthalen-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEFAHWSHVJUKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381619 | |
Record name | (8-bromonaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14938-58-0 | |
Record name | (8-bromonaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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